6-(Pyrrolidin-2-yl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-pyrrolidin-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZHZHRPGXCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
2 Structural Variations on the Pyridine (B92270) Nucleus
The pyridine ring can also be modified by using differently substituted nicotinic acid precursors in the initial coupling reaction.
Substitution at C-2, C-4, and C-5: A wide variety of substituted nicotinic acids are commercially available or can be synthesized. For example, using 5-bromo- or 5-methylnicotinic acid as the starting material would yield the corresponding 5-substituted analogs. Palladium-catalyzed cross-coupling reactions are generally tolerant of many functional groups on the pyridine ring. nih.gov
Alternative Heterocycles: The entire pyridine-3-carboxylic acid moiety could be replaced with other heteroaromatic carboxylic acids (e.g., pyrazine-2-carboxylic acid, pyrimidine-5-carboxylic acid) to explore the impact of the heteroaromatic system.
Ester and Amide Derivatives of the Nicotinic Acid Moiety
The carboxylic acid group of 6-(pyrrolidin-2-yl)nicotinic acid is a key functional handle for chemical modification, allowing for the synthesis of a variety of ester and amide derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability, which in turn can influence its interactions with biological targets. The synthesis of these derivatives typically involves standard and well-established chemical transformations.
Ester derivatives are commonly prepared through the esterification of the nicotinic acid. A general and widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. A common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This is often achieved by treating the nicotinic acid with thionyl chloride. The resulting acid chloride is then reacted with the desired amine to form the corresponding amide. Alternatively, various coupling reagents can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and amine, without the need to isolate the acid chloride intermediate. Commonly used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
While specific research detailing the synthesis of a wide array of ester and amide derivatives starting directly from this compound is not extensively documented in publicly available literature, the general methodologies for the derivatization of nicotinic acids are well-established. The following tables provide illustrative examples of how such derivatives could be synthesized based on these standard procedures.
Illustrative Synthetic Methods for Ester Derivatives
The following table outlines representative methods for the preparation of ester derivatives of this compound.
| Derivative Name | Alcohol | Reagents | General Conditions |
| Methyl 6-(pyrrolidin-2-yl)nicotinate | Methanol | Sulfuric Acid (catalytic amount) | Reflux |
| Ethyl 6-(pyrrolidin-2-yl)nicotinate | Ethanol | Sulfuric Acid (catalytic amount) | Reflux |
| Isopropyl 6-(pyrrolidin-2-yl)nicotinate | Isopropanol | Sulfuric Acid (catalytic amount) | Reflux |
Illustrative Synthetic Methods for Amide Derivatives
The following table details common strategies for the synthesis of amide derivatives of this compound.
| Derivative Name | Amine | Reagents | General Conditions |
| 6-(Pyrrolidin-2-yl)-N-methylnicotinamide | Methylamine | 1. Thionyl chloride2. Methylamine | 1. Reflux2. Room Temperature |
| 6-(Pyrrolidin-2-yl)-N,N-diethylnicotinamide | Diethylamine | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room Temperature |
| 6-(Pyrrolidin-2-yl)-N-benzylnicotinamide | Benzylamine | 1. Thionyl chloride2. Benzylamine | 1. Reflux2. Room Temperature |
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of 6-(Pyrrolidin-2-yl)nicotinic acid is predicated on the interplay between its two core components: the pyridine (B92270) ring of nicotinic acid and the appended pyrrolidine (B122466) moiety. The pyridine nitrogen and the carboxylic acid group of the nicotinic acid backbone are crucial pharmacophoric features. The pyridine nitrogen typically acts as a hydrogen bond acceptor, a key interaction in the binding pocket of nicotinic receptors. pnas.org The carboxylic acid group, being ionizable, can participate in electrostatic interactions or hydrogen bonding, significantly influencing the compound's solubility and receptor affinity.
The pyrrolidine ring introduces a basic nitrogen atom, which is expected to be protonated at physiological pH. This cationic center is a hallmark of most nicotinic agonists, where it forms a critical cation-π interaction with a conserved tryptophan residue in the receptor's binding site. pnas.org The presence and nature of substituents on the pyrrolidine ring can modulate binding affinity and selectivity for different nAChR subtypes. For instance, a "methyl scan" of nicotine's pyrrolidinium (B1226570) ring has revealed that methylations at different positions significantly impact interactions with α7 and α4β2 nAChR subtypes. nih.govresearchgate.net This suggests that the substitution pattern on the pyrrolidine ring of this compound would be a key determinant of its biological activity.
Furthermore, the linkage of the pyrrolidine ring at the 6-position of the nicotinic acid is a critical structural element. Studies on 6-substituted pyridine analogues of nicotine (B1678760) have shown that the nature of the substituent at this position can influence inhibitory activity at metabolic enzymes like cytochrome P-450 2A6, which is important for the compound's pharmacokinetic profile. acs.org
Impact of Stereochemistry on Pharmacological Profiles
The pyrrolidine ring in this compound contains a stereocenter at the C2 position, meaning the compound can exist as two enantiomers, (S) and (R). The stereochemistry of this chiral center is expected to have a profound impact on the compound's pharmacological profile. In the realm of nicotinic receptor ligands, it is well-established that stereoselectivity is a major determinant of both affinity and efficacy.
For example, in nicotine itself, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. Similarly, for conformationally rigid nicotine analogues like pyrido[3,4-b]homotropanes, a significant difference in binding affinity for the α4β2* nAChR was observed between the enantiomers, with the (+)-isomer having over 260 times higher affinity than the (-)-isomer. nih.gov Research on pyrrolidinyl benzofurans and benzodioxanes as nAChR ligands has also highlighted that the (S)-configuration at the C2 position of the pyrrolidine ring is often required for maximal α4β2 affinity and activity. unimi.it This stereochemical preference is attributed to the specific orientation of the pyrrolidine ring within the three-dimensional space of the receptor's binding pocket, which dictates the optimal interactions with key amino acid residues. Therefore, it is highly probable that the (S) and (R) enantiomers of this compound would exhibit distinct binding affinities and functional activities at nAChRs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For a novel compound like this compound, QSAR studies would be invaluable for predicting its activity and guiding the synthesis of more potent and selective analogues.
A typical QSAR study on a series of this compound derivatives would involve the generation of a diverse set of molecules with variations in the substituents on the pyrrolidine ring and modifications to the nicotinic acid core. For each of these analogues, a range of physicochemical and structural descriptors would be calculated. These can include parameters related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric properties (e.g., molar refractivity). akjournals.com
By employing statistical methods such as multiple linear regression or partial least squares, a mathematical model can be developed that relates these descriptors to the observed biological activity (e.g., binding affinity or functional potency). researchgate.net For nicotinic acid derivatives, studies have shown that lipophilicity and topological indexes can be correlated with their properties. akjournals.com Such QSAR models for this compound analogues could predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
| Descriptor Category | Example Descriptors | Potential Impact on Activity |
| Lipophilicity | logP, ClogP | Influences membrane permeability and binding to hydrophobic pockets. |
| Electronic | Hammett constants, pKa | Modulates ionization state and electrostatic interactions. |
| Steric | Molar Refractivity, van der Waals volume | Affects the fit of the molecule within the receptor binding site. |
| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To gain a deeper understanding of how this compound interacts with its biological target, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. These methods provide a three-dimensional view of the ligand-receptor complex at an atomic level.
Molecular docking would be used to predict the preferred binding pose of this compound within the binding site of a specific nAChR subtype. This process involves computationally placing the ligand into the receptor's active site in various orientations and conformations and scoring them based on their complementarity. nih.govnih.gov For nicotinic agonists, key interactions that would be assessed include the cation-π interaction with a tryptophan residue and hydrogen bonding with backbone atoms of the receptor. pnas.org
Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the role of water molecules in mediating interactions. nih.gov For a compound like this compound, MD simulations could reveal how the pyrrolidine ring and the nicotinic acid moiety orient themselves to optimize interactions and could help explain the differences in activity between its enantiomers.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for agonists of a particular nAChR subtype can be developed based on the structures of known active compounds. benthamdirect.com
A pharmacophore model for ligands related to this compound would likely include features such as a cationic center (from the protonated pyrrolidine nitrogen), a hydrogen bond acceptor (the pyridine nitrogen), and potentially a hydrophobic region corresponding to the pyrrolidine ring. benthamdirect.com This model can then be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.gov
Virtual screening allows for the rapid identification of novel compounds that match the pharmacophoric features and are therefore likely to be active at the target receptor. This approach can significantly accelerate the discovery of new lead compounds with improved properties over the initial hit. For example, a pharmacophore model derived from this compound and its analogues could be used to discover other chemical scaffolds that mimic its key interactions, leading to the development of structurally diverse nAChR modulators. nih.gov
| Pharmacophoric Feature | Corresponding Structural Element |
| Cationic Center | Protonated nitrogen of the pyrrolidine ring |
| Hydrogen Bond Acceptor | Pyridine nitrogen |
| Hydrogen Bond Donor/Acceptor | Carboxylic acid group |
| Hydrophobic Group | Pyrrolidine ring |
Preclinical Metabolism and Pharmacokinetic Profiles
Metabolic Fate in In Vitro Systems (e.g., Microsomes, Hepatocytes)
In vitro systems such as liver microsomes and hepatocytes are standard tools for predicting the metabolic fate of new chemical entities. For 6-(Pyrrolidin-2-yl)nicotinic acid, these systems would be instrumental in identifying the primary routes of metabolism.
Liver Microsomes : These preparations are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. frontiersin.org It is anticipated that incubation of this compound with liver microsomes in the presence of NADPH would result in the formation of various hydroxylated metabolites on both the pyrrolidine (B122466) and pyridine (B92270) rings. The pyridine ring, while generally more resistant to metabolism than a phenyl ring due to its electron-withdrawing nitrogen, can still undergo oxidation. nih.gov
Hepatocytes : As a more complete in vitro model, hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters. frontiersin.org In hepatocyte incubations, this compound would likely undergo not only oxidation but also conjugation reactions. The carboxylic acid group of the nicotinic acid moiety is a prime candidate for glucuronidation, a major Phase II detoxification pathway. researchgate.net Furthermore, the nitrogen on the pyridine ring could also be a site for N-glucuronidation, a known metabolic pathway for nicotine (B1678760) and related compounds. nih.govaacrjournals.orgoup.com
Table 1: Predicted Metabolic Pathways in In Vitro Systems
| In Vitro System | Predicted Metabolic Reactions | Potential Outcome |
| Liver Microsomes | Phase I Oxidation (Hydroxylation) | Formation of hydroxylated metabolites on the pyrrolidine and/or pyridine ring. |
| Hepatocytes | Phase I Oxidation, Phase II Glucuronidation | Formation of hydroxylated metabolites and their subsequent glucuronide conjugates. Direct glucuronidation of the parent compound at the carboxylic acid or pyridine nitrogen is also possible. |
Identification and Characterization of Preclinical Metabolites
Based on the known metabolism of pyrrolidine and pyridine-containing compounds, several potential metabolites of this compound can be predicted. The primary metabolic transformations are expected to be oxidation and glucuronidation.
Phase I Metabolites (Oxidation):
Hydroxylation of the Pyrrolidine Ring: The pyrrolidine ring is susceptible to oxidation at various positions, leading to the formation of hydroxylated derivatives. nih.gov
Oxidation of the Pyridine Ring: While the pyridine ring is relatively stable, C-oxidation can occur. oup.com
N-Oxidation: The nitrogen atom in the pyridine ring could undergo oxidation to form an N-oxide, another common metabolic pathway for nicotine. oup.com
Phase II Metabolites (Conjugation):
N-Glucuronidation: The pyridine nitrogen is a likely site for glucuronidation, a significant metabolic route for nicotine. researchgate.netaacrjournals.orgnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
Acyl Glucuronidation: The carboxylic acid group of the nicotinic acid moiety can be directly conjugated with glucuronic acid to form an acyl glucuronide. researchgate.net
Table 2: Predicted Preclinical Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Pathway |
| M1 | Hydroxy-6-(pyrrolidin-2-yl)nicotinic acid | Phase I - Hydroxylation of the pyrrolidine ring |
| M2 | This compound-N-oxide | Phase I - N-oxidation of the pyridine ring |
| M3 | This compound-N-glucuronide | Phase II - N-glucuronidation of the pyridine ring |
| M4 | This compound acyl-glucuronide | Phase II - Acyl glucuronidation of the carboxylic acid |
Enzymes Involved in Biotransformation Pathways (e.g., Cytochrome P450 enzymes)
The biotransformation of this compound is expected to be mediated by a combination of Phase I and Phase II enzymes.
Cytochrome P450 (CYP) Enzymes: The oxidative metabolism of the pyrrolidine and pyridine rings is likely catalyzed by CYP enzymes. Based on the metabolism of many pyridine-containing drugs, CYP3A4 is a strong candidate for involvement. nih.govacs.orgwikipedia.org Other isoforms, such as those involved in nicotine metabolism (CYP2A6 , CYP2D6 ), could also play a role. oup.com The introduction of a pyridine nitrogen can sometimes lead to the inhibition of CYP enzymes through coordination with the heme iron, a phenomenon known as type II binding, which can increase metabolic stability. nih.gov
UDP-Glucuronosyltransferases (UGTs): Glucuronidation is a key Phase II reaction for this compound. The N-glucuronidation of the pyridine ring is anticipated to be primarily catalyzed by UGT2B10 , which is the main enzyme responsible for nicotine and cotinine (B1669453) N-glucuronidation. aacrjournals.orgoup.comnih.gov UGT1A4 has also been implicated in the N-glucuronidation of nicotine. aacrjournals.orgoup.com The glucuronidation of the carboxylic acid would also be carried out by UGT enzymes, though the specific isoforms would need to be determined experimentally.
Table 3: Key Enzymes in the Biotransformation of this compound
| Enzyme Family | Specific Enzyme(s) | Predicted Role |
| Cytochrome P450 | CYP3A4, CYP2A6, CYP2D6 | Phase I oxidation (hydroxylation, N-oxidation) |
| UDP-Glucuronosyltransferases | UGT2B10, UGT1A4 | Phase II conjugation (N-glucuronidation, acyl glucuronidation) |
Preclinical Absorption, Distribution, and Excretion Considerations
The physicochemical properties of this compound will influence its absorption, distribution, and excretion (ADME) profile.
Absorption: As a small molecule, it is likely to be absorbed orally, although its polarity due to the carboxylic acid and nitrogen atoms may influence the extent of absorption. The pKa of the molecule will be a key determinant of its ionization state in the gastrointestinal tract and thus its ability to cross cell membranes.
Distribution: Following absorption, the compound would distribute into various tissues. Its ability to cross the blood-brain barrier would be of particular interest if it is intended for central nervous system targets. The extent of plasma protein binding will also affect its distribution and availability to target tissues. Atorvastatin (B1662188), for example, is highly protein-bound (98%). medex.com.bd
Excretion: The primary routes of excretion for a molecule like this compound and its metabolites are expected to be through the urine and feces. The polar, water-soluble glucuronide conjugates are likely to be efficiently eliminated via the kidneys. Biliary excretion may also be a significant pathway, particularly for higher molecular weight metabolites. For example, atorvastatin and its metabolites are primarily eliminated in the bile. medex.com.bd
Table 4: Summary of Predicted Preclinical ADME Properties
| ADME Parameter | Predicted Characteristics | Rationale |
| Absorption | Likely oral absorption, influenced by polarity. | Small molecule size; presence of ionizable groups. |
| Distribution | Variable tissue distribution; plasma protein binding will be a factor. | Physicochemical properties will govern membrane permeability and protein interactions. |
| Metabolism | Hepatic metabolism via oxidation and glucuronidation. | Presence of pyrrolidine, pyridine, and carboxylic acid moieties. |
| Excretion | Primarily renal and fecal excretion of parent and metabolites. | Polar metabolites are typically cleared by the kidneys; biliary excretion is also possible. |
Advanced Analytical Methodologies in Research
Spectroscopic Characterization (NMR, FT-IR)
Spectroscopic methods are indispensable for the elucidation of the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. For a compound like 6-(Pyrrolidin-2-yl)nicotinic acid, ¹H NMR would provide information on the number of different types of protons, their connectivity, and their chemical environment. The expected signals would correspond to the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the carboxylic acid group. Similarly, ¹³C NMR would identify the number of unique carbon atoms in the molecule.
While specific experimental data for this compound is scarce, data for the related compound, nicotinic acid, is well-documented and can serve as a reference for the pyridine portion of the molecule. hmdb.cahmdb.cachemicalbook.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-N stretching vibrations of the pyrrolidine and pyridine rings, and C-H stretching and bending vibrations. researchgate.netresearchgate.net
The following table outlines the expected FT-IR absorption bands for the key functional groups in this compound, based on typical values for similar compounds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 |
| C=O (Carboxylic Acid) | 1725 - 1700 |
| C=N, C=C (Pyridine Ring) | 1600 - 1450 |
| C-N (Pyrrolidine/Pyridine) | 1350 - 1000 |
Mass Spectrometry Techniques (ESI-MS, LC-MS/MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques and analyzers can be employed for comprehensive analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass, which helps in confirming the molecular formula. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is invaluable for separating the compound of interest from impurities and for structural elucidation through fragmentation analysis. nih.gov The fragmentation pattern of the parent ion can provide information about the different structural components of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are volatile or can be derivatized to become volatile, GC-MS is a highly effective technique for separation and identification. While nicotinic acid itself can be challenging to analyze directly by GC due to its polarity and low volatility, derivatization to a more volatile ester form can facilitate analysis. myfoodresearch.com
The expected molecular ion peak for this compound (C₁₀H₁₂N₂O₂) in a high-resolution mass spectrum would be approximately 192.0899 g/mol . nih.gov
Chromatographic Methods for Purity and Quantitative Analysis (HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. academicjournals.orgvdsoptilab.deresearchgate.net A variety of stationary phases (e.g., C18) and mobile phases can be used to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. nih.gov A typical HPLC analysis would involve monitoring the elution profile with a UV detector at a wavelength where the compound exhibits strong absorbance. academicjournals.org
Gas Chromatography (GC): As mentioned previously, GC can be used for purity analysis, particularly if the compound is derivatized. The area of the peak corresponding to the compound of interest relative to the total area of all peaks provides a measure of its purity.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison provides strong evidence for the empirical and molecular formula of the synthesized compound. For novel compounds, elemental analysis is a critical component of its characterization. researchgate.net
The theoretical elemental composition of this compound (C₁₀H₁₂N₂O₂) is presented in the table below.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 10 | 120.11 | 62.48% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.29% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.58% |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.65% |
| Total | 192.218 | 100.00% |
Emerging Research Directions and Future Perspectives
Rational Design of Novel Analogs with Improved Potency and Selectivity
The rational design of novel analogs of 6-(Pyrrolidin-2-yl)nicotinic acid would be a crucial first step in exploring its therapeutic potential. This process would involve systematic modifications of its chemical structure to enhance its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental in this endeavor, providing insights into how different chemical modifications influence biological activity. chemistryjournal.net
Key strategies would include:
Modification of the Pyrrolidine (B122466) Ring: Alterations to the pyrrolidine moiety, such as the introduction of substituents or changes in stereochemistry, could significantly impact binding affinity and functional activity at target receptors. nih.gov A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), for instance, has revealed that methylation at different positions can uniquely alter its interaction with α7 and α4β2 nAChRs. nih.gov
Substitution on the Pyridine (B92270) Ring: Introducing various functional groups onto the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target binding site.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents with similar physical or chemical properties—could lead to analogs with improved pharmacokinetic profiles or reduced off-target effects.
These design strategies would be guided by computational modeling and docking studies to predict the binding of novel analogs to potential target proteins, such as different subtypes of nAChRs. nih.gov
Exploration of Undiscovered Biological Targets and Mechanisms
A primary research objective would be to identify and characterize the biological targets of this compound. Given its structural similarity to nicotine and other nicotinic acid derivatives, the nAChRs are a logical starting point for investigation. mdpi.com These receptors are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes and neurological disorders. mdpi.com
Future research should aim to:
Screen against a panel of nAChR subtypes: Determining the binding affinity and functional activity (agonist, antagonist, or allosteric modulator) of this compound at various nAChR subtypes (e.g., α7, α4β2) is essential. mdpi.com
Investigate other potential targets: Beyond nAChRs, the compound should be screened against a broader range of receptors and enzymes to identify any novel or unexpected biological activities. The nicotinic acid scaffold itself is known to interact with other receptors, such as those involved in inflammatory pathways. nih.gov
Elucidate mechanisms of action: Once a primary target is identified, detailed mechanistic studies would be necessary to understand how the compound modulates the target's function at a molecular level. This could involve techniques like electrophysiology to measure ion channel activity or cell-based assays to assess downstream signaling pathways.
Application in Chemical Probe Development for Biological Systems
A well-characterized analog of this compound with high potency and selectivity could serve as a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in their native environment.
The development of a chemical probe from this scaffold would require:
High Selectivity: The probe must interact with its intended target with high specificity to avoid confounding results from off-target effects.
Appropriate Functionalization: The probe would need to be modified with a reporter tag, such as a fluorescent group or a biotin (B1667282) tag, to allow for visualization or pull-down experiments.
Cell Permeability: For studying intracellular targets, the probe must be able to cross the cell membrane.
Such a probe could be instrumental in elucidating the role of its target protein in health and disease, validating it as a potential drug target, and identifying novel therapeutic strategies.
Integration of Omics Technologies in Mechanistic Research
To gain a comprehensive understanding of the biological effects of this compound and its analogs, the integration of "omics" technologies will be indispensable. These technologies allow for the large-scale study of biological molecules and can provide a systems-level view of a compound's impact.
Key omics approaches would include:
Transcriptomics (RNA-Seq): To identify changes in gene expression in response to compound treatment.
Proteomics: To analyze alterations in protein levels and post-translational modifications.
Metabolomics: To profile changes in the cellular metabolome, providing insights into the compound's effects on metabolic pathways.
In silico analysis and molecular docking studies can further complement these experimental approaches by predicting potential interactions and guiding further research. nih.gov
Challenges and Opportunities in Translating Preclinical Findings for Further Research
The path from a promising preclinical compound to a validated research tool or potential therapeutic lead is fraught with challenges. A significant hurdle is the often-poor translation of findings from in vitro and animal models to human biology.
Challenges:
Lack of robust preclinical models: The availability of animal models that accurately mimic human diseases is often limited.
Pharmacokinetic and safety profiles: Compounds may exhibit poor absorption, distribution, metabolism, and excretion (ADME) properties or unforeseen toxicity in vivo.
Complexity of biological systems: The intricate nature of biological networks can lead to unexpected effects that are not apparent in simplified in vitro systems.
Opportunities:
Advancements in in vitro models: The use of human-derived cells and organoids can improve the predictive value of preclinical studies.
In silico prediction tools: Computational models for predicting ADME and toxicity are becoming increasingly sophisticated and can help to identify potential liabilities early in the discovery process. nih.gov
Biomarker development: Identifying biomarkers that can track the biological activity of a compound in both preclinical models and humans can facilitate the translation of research findings.
Thorough preclinical characterization, including an assessment of the compound's physicochemical properties, pharmacokinetic profile, and potential off-target effects, will be critical for the future development of this compound and its analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(Pyrrolidin-2-yl)nicotinic acid, and what key reaction conditions influence yield?
- Methodological Answer : Synthetic routes often involve nucleophilic substitution or coupling reactions at the 6-position of the nicotinic acid scaffold. For example, 6-(1-Pyrrolidinyl)nicotinaldehyde (a precursor) can be synthesized via palladium-catalyzed cross-coupling or condensation reactions under inert atmospheres . Yield optimization typically requires controlled temperatures (e.g., 80–100°C), anhydrous solvents (e.g., THF or DMF), and catalysts like Pd(PPh₃)₄. Purification via column chromatography with gradients of ethyl acetate/hexane is standard .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the pyrrolidine ring (δ 1.5–3.5 ppm for protons; δ 25–50 ppm for carbons) and the pyridine moiety (aromatic protons δ 7.0–8.5 ppm) confirm substitution .
- FT-IR : Absorbances at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1600 cm⁻¹ (pyridine ring) validate functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) ensures molecular formula accuracy .
Q. How can SHELX software improve crystallographic analysis of this compound?
- Methodological Answer : SHELXL refines small-molecule crystal structures by optimizing atomic displacement parameters and hydrogen-bonding networks. For derivatives like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid, SHELX reliably resolves torsional angles of the pyrrolidine ring and pyridine plane, critical for understanding conformational stability .
Advanced Research Questions
Q. How does the pyrrolidine substituent at the 6-position influence electronic properties and reactivity compared to other substituents?
- Methodological Answer :
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) reveal that the pyrrolidine ring’s electron-donating nature increases electron density at the pyridine nitrogen, altering redox potentials. This contrasts with electron-withdrawing groups (e.g., -F), which lower HOMO energies .
- Experimental Data : Cyclic voltammetry shows a 0.2–0.3 V anodic shift in oxidation potentials for pyrrolidine-substituted derivatives compared to imidazole analogs .
Q. What mechanistic insights guide predictions of oxidative stability for this compound?
- Methodological Answer : Studies on nicotinic acid oxidation by peroxomonosulfate (HSO₅⁻) in acidic media reveal:
- Rate Law : Second-order kinetics (first-order in nicotinic acid and HSO₅⁻), with rate retardation at low pH due to protonation of the pyridine nitrogen .
- Degradation Pathways : Pyrrolidine’s steric bulk may hinder electrophilic attack at the 6-position, potentially enhancing stability compared to unsubstituted nicotinic acid .
Q. How do bioactivity profiles differ between this compound and its imidazole-substituted analogs?
- Methodological Answer :
- Enzymatic Assays : Competitive inhibition studies with NAD-dependent enzymes (e.g., dehydrogenases) show that pyrrolidine derivatives exhibit lower IC₅₀ values than imidazole analogs, suggesting stronger binding affinity .
- Cellular Uptake : LogP calculations and cell permeability assays indicate that pyrrolidine’s hydrophobicity enhances membrane penetration compared to polar imidazole substituents .
Methodological Considerations
- Synthetic Challenges : Trace water in reactions can hydrolyze intermediates; use of molecular sieves or anhydrous MgSO₄ is recommended .
- Crystallization Tips : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C improves crystal quality for X-ray diffraction .
- Analytical Pitfalls : Overlapping NMR signals between pyrrolidine and pyridine protons can be resolved using 2D COSY or NOESY .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
